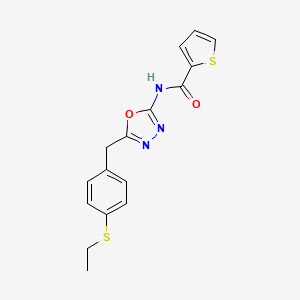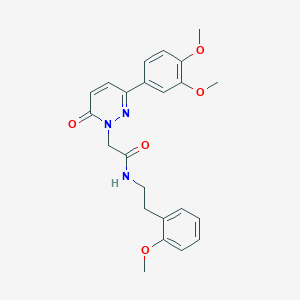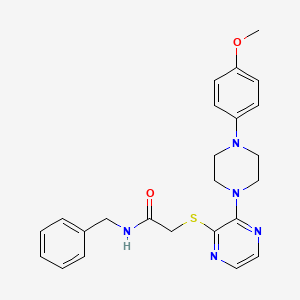![molecular formula C19H21N3O2 B3019046 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide CAS No. 850922-16-6](/img/structure/B3019046.png)
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various aldehydes for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups can enhance the compound’s anticancer activity .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied as an allosteric activator of human glucokinase, showing significant hypoglycemic effects for the treatment of type-2 diabetes . Additionally, its derivatives have been investigated for their anticancer properties, with some showing promising results against various cancer cell lines . The compound’s unique structure also makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Mecanismo De Acción
The mechanism of action of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of glucokinase, it enhances the enzyme’s catalytic action by binding to its allosteric site . This interaction increases the enzyme’s activity, leading to improved glucose metabolism. In anticancer applications, the compound induces the formation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
Comparación Con Compuestos Similares
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide can be compared to other benzimidazole derivatives such as albendazole, bendamustine, and omeprazole . While these compounds share a common benzimidazole core, their unique substituents confer different biological activities. For example, albendazole is primarily used as an anthelmintic, while bendamustine is an anticancer agent. The unique structure of this compound, particularly the methoxybenzamide moiety, distinguishes it from other benzimidazole derivatives and contributes to its specific biological activities.
Propiedades
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-16-10-6-5-9-15(16)21-18(22)12-13-20-19(23)14-8-4-7-11-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXRFZEVOMBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)
![[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B3018965.png)
![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)




![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)


![N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide](/img/structure/B3018985.png)

